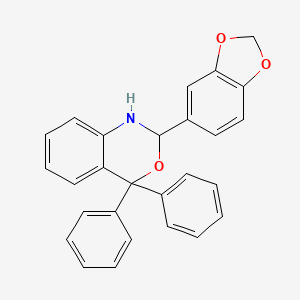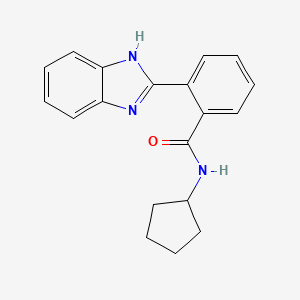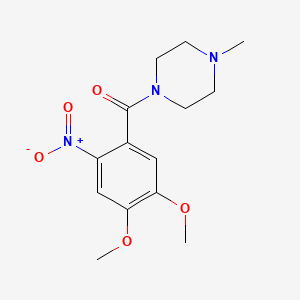![molecular formula C14H19N5O B5569784 N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)
N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide involves complex chemical reactions, which are often aimed at obtaining high purity and yield. Studies related to the synthesis of similar compounds have explored various methodologies, including the use of pyrazole-acetamide derivatives and coordination complexes construction for enhanced antioxidant activity, indicating the chemical versatility and potential utility of such compounds (Chkirate et al., 2019).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. X-ray crystallography is a common technique used to establish the solid-state structure of compounds, providing detailed information about the arrangement of atoms within a molecule and the types of interactions that stabilize the structure. For example, the structural elucidation of similar acetamide derivatives through X-ray crystallography has revealed significant insights into their chemical behavior and interaction potential (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide can vary widely depending on the conditions and reagents used. Studies have shown that similar compounds exhibit a range of reactivities and can participate in diverse chemical transformations, including coordination with metal ions and involvement in hydrogen bonding interactions, which play a critical role in the self-assembly processes and antioxidant activities of these molecules (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are directly influenced by its molecular structure. For compounds similar to N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide, the determination of crystal packing and solid-state structures via X-ray crystallography provides valuable data that can be used to predict physical properties and stability (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications and potential of N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide. Studies on similar compounds highlight the importance of functional groups and molecular geometry in determining the chemical behavior of these molecules. For instance, the presence of acetamide groups and their interaction with metal ions can significantly influence the chemical properties and reactivity patterns of these compounds (Chkirate et al., 2019).
Applications De Recherche Scientifique
Anticancer Applications
One study explored the synthesis and biological evaluation of thiazole derivatives, including compounds related to N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide, for their anticancer activity. The compounds were synthesized and tested against human lung adenocarcinoma cells and mouse embryoblast cell lines. Some derivatives exhibited significant selectivity and potency, demonstrating potential as anticancer agents. The structural elucidation of these compounds was achieved using various spectroscopic techniques, and their antitumor activities were investigated, highlighting the therapeutic potential of such derivatives in cancer treatment (Evren et al., 2019).
Coordination Complexes and Antioxidant Activity
Another study focused on the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions to form novel complexes. These complexes were characterized and their solid-state structures were determined using X-ray crystallography. The study also evaluated the antioxidant activity of the ligands and their complexes, showing significant activity. This research opens up new avenues for the application of such compounds in the development of antioxidants and coordination complexes with potential therapeutic benefits (Chkirate et al., 2019).
Antipsychotic Properties
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities with N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide, revealed their potential as novel antipsychotic agents. These compounds were found to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a distinct characteristic from clinically available antipsychotic agents. This study suggests the possibility of developing new antipsychotic medications with unique mechanisms of action and reduced side effects (Wise et al., 1987).
Propriétés
IUPAC Name |
N,N-diethyl-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-18(5-2)13(20)10-19-16-14(15-17-19)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXGBPWICVCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)
![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)
![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)
![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)
![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)